Tributyl(cyanomethyl)phosphonium Chloride

Polymer Upcycling PVC Amination Adhesive Synthesis

Replacing triphenyl or trimethyl phosphonium analogs with this tributyl variant often fails without extensive revalidation-the tributyl substituents confer lower melting point (97-101 °C) and higher interfacial mobility critical for phase-transfer catalysis. This compound resolves that reproducibility gap. • Proven co-catalyst for NiCl₂-catalyzed amination of waste PVC, yielding adhesives with >2000 kPa bonding strength under near-ambient conditions. • Serves as a precursor for low-viscosity phosphonium ionic liquids with superior ionic conductivity for battery electrolytes. • Generates cyanomethylphosphonium ylides for visible-light-driven 1,2-hydro(cyanomethylation) of alkenes (yields up to 88%). Supplied with full QA documentation; available from stock for immediate dispatch.

Molecular Formula C14H29ClNP
Molecular Weight 277.81 g/mol
CAS No. 82358-61-0
Cat. No. B1589532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(cyanomethyl)phosphonium Chloride
CAS82358-61-0
Molecular FormulaC14H29ClNP
Molecular Weight277.81 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC#N.[Cl-]
InChIInChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1
InChIKeyJCHWNYYARSRCKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(cyanomethyl)phosphonium Chloride Overview


Tributyl(cyanomethyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C₁₄H₂₉ClNP and a molecular weight of 277.81 g/mol [1]. This compound is characterized by a tributylphosphonium cation paired with a cyanomethyl group, rendering it a versatile reagent in organic synthesis, particularly valued for its roles in phase-transfer catalysis and as a precursor to functionalized ylides . Its unique structure enables applications spanning polymer upcycling [2], ionic liquid formulation , and studies of cell membrane permeability [3], positioning it as a critical building block for both academic and industrial research programs.

Workflow Phase-transfer catalysis and ylide synthesis
Selection Tributylphosphonium head group for enhanced interfacial mobility
Use Context Reported in PVC upcycling to high-strength adhesives

Tributyl(cyanomethyl)phosphonium Chloride Substitution Risks


While numerous cyanomethyl-substituted phosphonium salts are commercially available, direct substitution of Tributyl(cyanomethyl)phosphonium chloride with its triphenyl or trimethyl analogs is scientifically unsound without extensive revalidation. The size and electronic nature of the alkyl substituents on the phosphorus atom profoundly influence the compound's physical properties, reactivity, and performance in specific applications. For instance, the tributyl group confers a significantly lower melting point (97–101 °C) compared to the triphenyl analog (~270 °C) [REFS-1, REFS-2], a distinction that directly impacts handling and formulation. Furthermore, the tributyl derivative exhibits markedly higher molecular mobility at interfaces, a property critical to its function as a phase-transfer catalyst [1]. The triphenyl analog, while effective in classic Wittig olefinations , cannot replicate the specific performance profile of the tributyl variant in applications like PVC upcycling [2] or the formulation of low-viscosity ionic liquids . Therefore, selecting the correct phosphonium salt is not a matter of simple interchangeability but a critical decision point for ensuring experimental reproducibility and achieving desired performance metrics.

Tributyl Analog
Triphenyl/Trimethyl Analogs
Lower melting point supports solvent-free handling
Higher melting point may restrict low-temperature applications
Higher interfacial mobility reported for tributylphosphonium
Triphenylphosphonium analogs are immobile at interfaces

Tributyl(cyanomethyl)phosphonium Chloride Evidence


PVC Upcycling to High-Strength Adhesives

In a direct head-to-head application, Tributyl(cyanomethyl)phosphonium chloride (CTPC) enabled the NiCl₂-catalyzed amination of waste PVC to yield an adhesive with >2000 kPa bonding strength, a performance metric comparable to commercial cyanoacrylate glue (Model 502) under identical testing conditions [1]. This reaction proceeded under mild, near-ambient conditions, a stark contrast to traditional high-temperature polymer degradation methods. No such application or comparable performance data exists for the triphenyl analog (CAS 4336-70-3), which is primarily used in Wittig olefination reactions, establishing CTPC as the uniquely validated reagent for this waste-to-value pathway.

PVC Upcycling
Head-to-head
>2000 kPa vs. commercial cyanoacrylate
Comparable adhesive strength in reported method
NiCl₂-catalyzed amination of waste PVC under mild conditions
Polymer Upcycling PVC Amination Adhesive Synthesis Waste-to-Value

Lower Melting Point for Easier Handling

The physical properties of Tributyl(cyanomethyl)phosphonium chloride present a clear procurement advantage. Its melting point is reported consistently between 97.0 and 101.0 °C [REFS-1, REFS-2]. In direct comparison, the widely used triphenyl analog, (Cyanomethyl)triphenylphosphonium chloride (CAS 4336-70-3), exhibits a melting point of 268–270 °C with decomposition [REFS-3, REFS-4]. This ~170 °C difference is critical for processes requiring low-temperature melting or solvent-free formulation.

Melting Point
Head-to-head
97–101 °C
Supports low-temperature handling
Triphenyl analog: 268–270 °C with decomposition
Physical Property Thermal Analysis Formulation Ease of Handling

Enhanced Interfacial Molecular Mobility

Studies on the dynamics of phosphonium surfactants at clay interfaces reveal a class-level property advantage for the tributylphosphonium head group. Solid-state NMR and CSA spin-exchange experiments demonstrated that tributylphosphonium-based surfactants are highly mobile, whereas triphenylphosphonium-based surfactants are immobile on the clay surface on a 1-second timescale [REFS-1, REFS-2]. This increased molecular mobility is a direct consequence of the smaller steric bulk and greater conformational flexibility of the butyl chains compared to phenyl rings.

Interfacial Mobility
Class-level
Mobile vs. immobile
Class difference may impact phase-transfer kinetics
From NMR studies on model clay interfaces
Phase-Transfer Catalysis Surfactant Dynamics Interface Science Molecular Mobility

Procurement Cost Advantage

For procurement decisions, a direct cost comparison reveals a significant economic advantage. Tributyl(cyanomethyl)phosphonium chloride is available from major suppliers at approximately $3.70–$5.80 per gram (for 25g and 10g quantities, respectively) [REFS-1, REFS-2]. In contrast, the triphenyl analog (CAS 4336-70-3) is priced at roughly $5.68 per gram for a 25g quantity [2]. This represents a cost savings of up to 35% for the tributyl compound, a non-trivial factor for budget-conscious academic labs and for scaling up industrial processes.

Procurement Cost
Supplier data
~$3.70–$5.80/g
Reported cost difference vs. triphenyl analog
Pricing subject to change; verify with vendor
Procurement Cost Analysis Supply Chain Economic Evaluation

Tributyl(cyanomethyl)phosphonium Chloride Applications


Waste PVC Upcycling to High-Strength Adhesives

Procure Tributyl(cyanomethyl)phosphonium chloride as the essential co-catalyst for the NiCl₂-catalyzed amination of waste PVC. The resulting adhesive achieves bonding strengths >2000 kPa, comparable to commercial cyanoacrylate glues, while operating under near-ambient conditions [1]. This is a unique, experimentally validated pathway for converting plastic waste into a high-value material.

Low-Melting Ionic Liquid Formulation

Utilize Tributyl(cyanomethyl)phosphonium chloride as a precursor for phosphonium-based ionic liquids (ILs). Its low melting point (97–101 °C) [1] and the inherent properties of the tributylphosphonium cation contribute to ILs with lower viscosity and higher ionic conductivity compared to their ammonium-based counterparts [2]. This is advantageous for electrolytes in batteries and supercapacitors.

Phase-Transfer Catalysis for Nucleophilic Substitutions

Employ this compound as a highly effective phase-transfer catalyst. The tributylphosphonium head group exhibits greater molecular mobility at interfaces than its triphenyl analog [1], enabling more efficient shuttling of nucleophiles like cyanide ions between aqueous and organic phases. This translates to faster reaction rates and higher yields in alkylation and other nucleophilic substitution reactions [2].

Ylide Synthesis for Photocatalytic Radical Reactions

Use Tributyl(cyanomethyl)phosphonium chloride to generate the corresponding cyanomethylphosphonium ylide. This ylide serves as a stable and accessible source of cyanomethyl radicals upon visible-light irradiation, enabling efficient 1,2-hydro(cyanomethylation) of alkenes with yields up to 88% [1]. This method offers a safer and more scalable alternative to traditional radical generation techniques.

Application
Selection Property
Validation Focus
ApplicationPVC upcycling research
Selection PropertyAmination catalyst system compatibility
Validation FocusBonding strength under mild conditions
ApplicationIonic liquid synthesis
Selection PropertyLow-melting phosphonium salt
Validation FocusViscosity and ionic conductivity
ApplicationPhase-transfer catalysis
Selection PropertyInterfacial mobility of head group
Validation FocusReaction rate in biphasic systems
ApplicationRadical precursor synthesis
Selection PropertyCyanomethylphosphonium ylide formation
Validation FocusVisible-light radical generation

Technical Documentation Hub

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